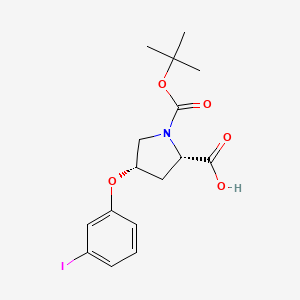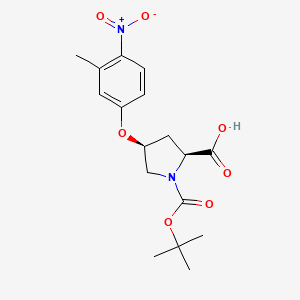
2,3-Dichloro-L-tyrosine
説明
2,3-Dichloro-L-tyrosine is a derivative of the amino acid tyrosine . It has a molecular formula of C9H9Cl2NO3 . It is a chlorinated form of tyrosine, which is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group .
Synthesis Analysis
The synthesis of halogenated L-tyrosine derivatives, such as 2,3-Dichloro-L-tyrosine, has been studied for the treatment of diseases like Chagas disease . The synthesis involves different degrees of substitution in the amino group with methyl iodide, giving primary, tertiary, and quaternary amino acids . Another method involves a fed-batch reactor with continuous feeding of phenol, pyruvate, and ammonia using a thermo- and chemostable tyrosine phenol-lyase from Symbiobacterium toebii .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-L-tyrosine is similar to that of tyrosine, with the addition of two chlorine atoms . The structure determination of tyrosine derivatives can be carried out by combined analysis of three-dimensional electron diffraction (3D-ED) data and powder X-ray diffraction (XRD) data .Chemical Reactions Analysis
Tyrosinase, an enzyme, converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid . This enzyme cascade reaction can be applied to monitor tyrosinase activity and tyrosinase inhibition assays .Physical And Chemical Properties Analysis
The physical properties of tyrosine, the parent compound, include a molecular weight of approximately 181.19 g/mol, sparing solubility in water, and a melting point around 343 °C . The molecular weight of 2,3-Dichloro-L-tyrosine is approximately 250.079 Da .科学的研究の応用
Structural Analysis and Chemical Properties
- Structural Determination : Neutron diffraction techniques have been utilized to precisely locate all hydrogen atoms in L-tyrosine and its salt, L-tyrosine hydrochloride, highlighting the utility of these compounds in advanced structural studies (Frey, Koetzle, Lehmann, & Hamilton, 1973).
- Chemical Reactions and Modifications : The interaction of nitrite with hypochlorous acid forms reactive species that can modify phenolic substrates like tyrosine, demonstrating its potential in studying reactive intermediates and protein modifications (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).
将来の方向性
The future directions of 2,3-Dichloro-L-tyrosine research could involve the development of clinical assays to measure chlorinated tyrosine in various samples . This could help in evaluating acute chlorine exposure in clinical samples by measuring 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl2-Tyr) using liquid chromatography tandem mass spectrometry (LC-MS/MS) .
作用機序
Target of Action
2,3-Dichloro-L-tyrosine is a halogenated derivative of the amino acid tyrosine . Tyrosine is a non-essential amino acid that serves as a precursor for several bioactive compounds, including epinephrine, thyroid hormones, and melanin . The primary targets of 2,3-Dichloro-L-tyrosine are likely to be similar to those of tyrosine, which include various enzymes involved in the synthesis of these compounds .
Mode of Action
It is known that tyrosine can undergo various enzymatic transformations, including deamination, elimination, and α-amino shifting . As a halogenated derivative of tyrosine, 2,3-Dichloro-L-tyrosine may interact with its targets in a similar manner, but the presence of the chlorine atoms could potentially alter these interactions and the resulting changes .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways, including the synthesis of catecholamines, thyroid hormones, and melanin . It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan .
Result of Action
It has been suggested that halogenated tyrosine derivatives could have various biological effects, ranging from growth inhibition to an increase in primary root growth . These effects could potentially be mediated by the interaction of 2,3-Dichloro-L-tyrosine with its targets and its influence on various biochemical pathways .
Action Environment
The action of 2,3-Dichloro-L-tyrosine could potentially be influenced by various environmental factors. For example, the presence of chlorine in the environment could potentially affect the stability and efficacy of 2,3-Dichloro-L-tyrosine . Additionally, the biological effects of 2,3-Dichloro-L-tyrosine could potentially be influenced by the presence of other compounds in the environment, such as other amino acids or enzymes .
特性
IUPAC Name |
(2S)-2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMZPVRJCFFMGI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-L-tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



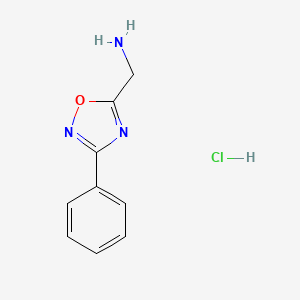
![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)

![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)

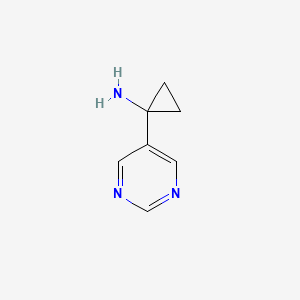
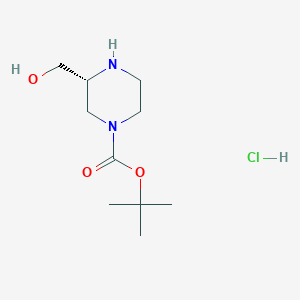
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
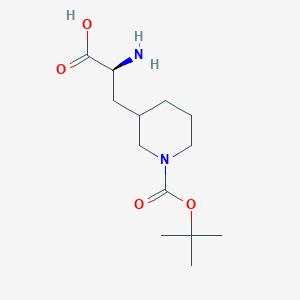
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)

